2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid
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Overview
Description
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₅NO₂. This compound features a bicyclic structure fused with a quinoline ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The final step involves coupling the bicyclic structure with the quinoline ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline ring.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and quinoline ring allow it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler compound with a similar bicyclic structure but lacking the quinoline ring.
Quinoline-4-carboxylic acid: Contains the quinoline ring but lacks the bicyclic structure.
Uniqueness
2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid is unique due to its combination of a bicyclic structure and a quinoline ring. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)14-9-16(13-8-10-5-6-11(13)7-10)18-15-4-2-1-3-12(14)15/h1-6,9-11,13H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDGOCUYOOPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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